molecular formula C9H10ClFO2S B2406173 2-(3-Fluorophenyl)propane-1-sulfonyl chloride CAS No. 1510133-56-8

2-(3-Fluorophenyl)propane-1-sulfonyl chloride

Cat. No. B2406173
CAS RN: 1510133-56-8
M. Wt: 236.69
InChI Key: NGAMBXLYWAQXLT-UHFFFAOYSA-N
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Description

“2-(3-Fluorophenyl)propane-1-sulfonyl chloride” is a chemical compound with the molecular weight of 236.69 . It is also known as “1-(3-fluorophenyl)propane-2-sulfonyl chloride” and has the CAS Number: 1602292-84-1 .


Synthesis Analysis

The synthesis of similar compounds involves the use of sulfonyl chlorides . For instance, the synthesis of “N-(3-bromo-2-fluorophenyl)propane-1-sulfonamide” involves the reaction of 3-bromo-2-fluoroaniline with propane-1-sulfonyl chloride .


Molecular Structure Analysis

The IUPAC name of this compound is “1-(3-fluorophenyl)propane-2-sulfonyl chloride” and its InChI code is "1S/C9H10ClFO2S/c1-7(14(10,12)13)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3" .


Chemical Reactions Analysis

While specific reactions involving “2-(3-Fluorophenyl)propane-1-sulfonyl chloride” are not available, sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .


Physical And Chemical Properties Analysis

The molecular weight of “2-(3-Fluorophenyl)propane-1-sulfonyl chloride” is 236.69 . More specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Fuel Cell Applications

  • Sulfonated Poly(arylene ether sulfone)s Block Copolymers : Incorporation of fluorenyl groups in sulfonated block copolymers for enhanced proton conductivity and mechanical properties in fuel cells (Bae, Miyatake, & Watanabe, 2009).

Sensor Development

  • Dual Responsive Test Paper Sensor : Development of a colorimetric and fluorogenic sensor for Hg2+/Cr3+ detection in water, utilizing fluorenyl groups for improved performance (Das, Ghosh, Bhatt, & Das, 2012).

Proton Exchange Membranes

  • Sulfonated Poly (aryl ether sulfone) : Use in proton exchange membranes for medium-high temperature fuel cells, showing excellent thermal, dimensional, and oxidative stability (Xu, Ren, Cheng, Ma, & Wang, 2013).

Sulfonyl Fluoride Synthesis

  • 1-Bromoethene-1-sulfonyl Fluoride : Development of a new fluorosulfonylation reagent for regioselective synthesis of functionalized isoxazoles (Leng & Qin, 2018).

Chemical Reactions and Synthesis

Pharmaceutical Applications

  • Nonsteroidal Antiandrogen Resolution : Exploration of the stereochemistry and resolution of nonsteroidal antiandrogens involving fluorenyl groups (Tucker & Chesterson, 1988).

Zwitterionic Polymers

Fluorescence Studies

Fluorescent Dyes and Indicators

  • Cationic Salts as Fluorescent Indicators : Development of cationic salts for fluorescence measurements in physiological studies (Wolfbeis & Urbano, 1982).

Fluoro-Polyetherimides

  • Synthesis of Fluoro-Polyetherimides : Creating advanced polymers with excellent electrical properties, thermo-oxidative stability, and reduced water absorption (Vora, Goh, & Chung, 2000).

Safety and Hazards

While specific safety and hazard information for “2-(3-Fluorophenyl)propane-1-sulfonyl chloride” is not available, similar compounds such as “3,3,3-Trifluoro-1-propanesulfonyl chloride” are known to cause severe skin burns and eye damage .

Future Directions

Sulfonyl fluorides, which are structurally similar to “2-(3-Fluorophenyl)propane-1-sulfonyl chloride”, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . The use of fluorosulfonyl radicals for the synthesis of sulfonyl fluorides represents a promising area of research .

properties

IUPAC Name

2-(3-fluorophenyl)propane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO2S/c1-7(6-14(10,12)13)8-3-2-4-9(11)5-8/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAMBXLYWAQXLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)Cl)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenyl)propane-1-sulfonyl chloride

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